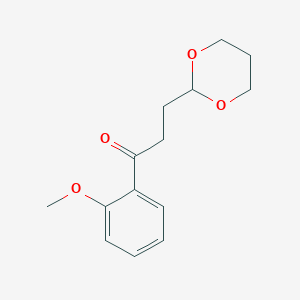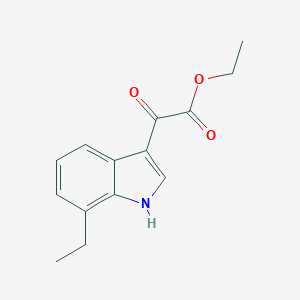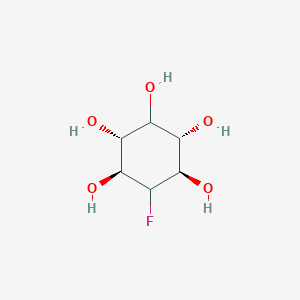
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol is a cyclic sugar alcohol that has been synthesized and studied for its potential use in various fields of scientific research. This compound is commonly known as 6-fluorosorbitol and is a derivative of sorbitol, a naturally occurring sugar alcohol found in fruits and berries. The unique fluorine substitution in 6-fluorosorbitol makes it an interesting molecule to study due to its potential for selective binding to proteins and enzymes.
Mécanisme D'action
The mechanism of action of 6-fluorosorbitol is not fully understood, but studies have shown that it can selectively bind to certain enzymes and proteins. One study found that 6-fluorosorbitol can inhibit the activity of a specific enzyme involved in the biosynthesis of lipopolysaccharides in bacteria. This finding suggests that 6-fluorosorbitol may have potential as an antibiotic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluorosorbitol are still being investigated. However, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation. One study found that 6-fluorosorbitol can be metabolized by gut bacteria, suggesting that it may have potential as a prebiotic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-fluorosorbitol in lab experiments include its potential for selective binding to specific proteins and enzymes, as well as its ability to be metabolized by gut bacteria. However, the limitations of using 6-fluorosorbitol include its high cost and low yield of synthesis, as well as the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 6-fluorosorbitol. One area of interest is in the development of new drugs and therapies based on its unique properties. Another area of interest is in the investigation of its potential as a prebiotic agent. Additionally, further studies are needed to fully understand the mechanism of action of 6-fluorosorbitol and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 6-fluorosorbitol involves the reaction of sorbitol with hydrogen fluoride gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through a series of chromatography techniques. The yield of the synthesis process is relatively low, making the compound expensive to produce in large quantities.
Applications De Recherche Scientifique
The unique properties of 6-fluorosorbitol have led to its investigation in various fields of scientific research. One area of interest is in the development of new drugs and therapies. The fluorine substitution in 6-fluorosorbitol can enhance the binding affinity of the molecule to specific proteins and enzymes, making it a potential drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
114716-83-5 |
|---|---|
Nom du produit |
(1r,2s,4r,5s)-6-Fluorocyclohexane-1,2,3,4,5-pentol |
Formule moléculaire |
C6H11FO5 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(1R,2S,4R,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4+,5-,6? |
Clé InChI |
PDTJJYSBSOKEOY-UYSNGIAKSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O |
SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O |
SMILES canonique |
C1(C(C(C(C(C1O)O)F)O)O)O |
Synonymes |
5-deoxy-5-fluoro-myo-inositol 5-deoxy-5-fluoroinositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



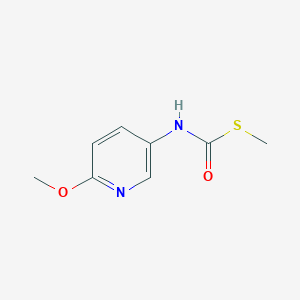
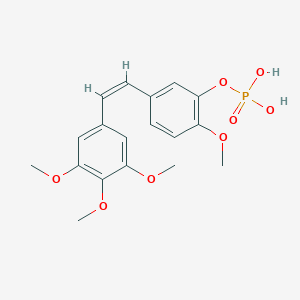
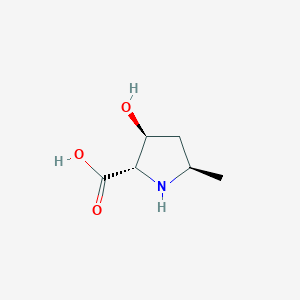
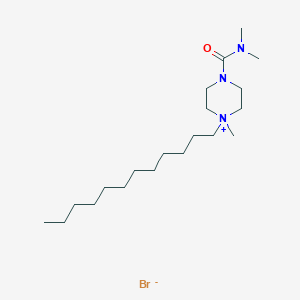
![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)
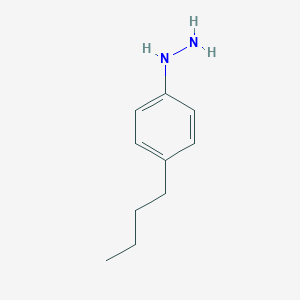
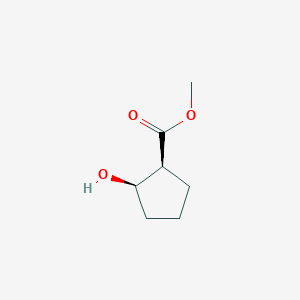
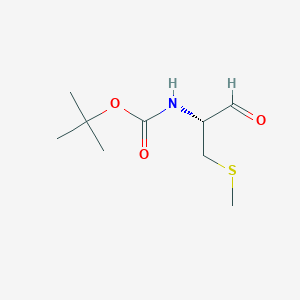
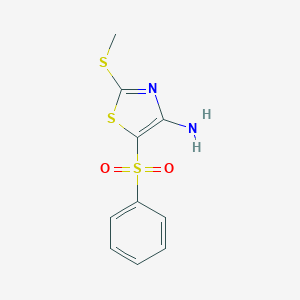
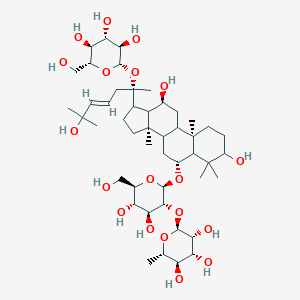
![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanoic acid](/img/structure/B40597.png)
